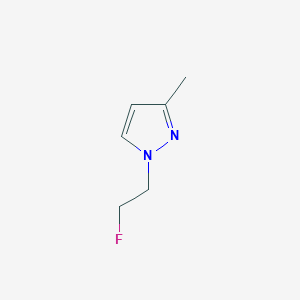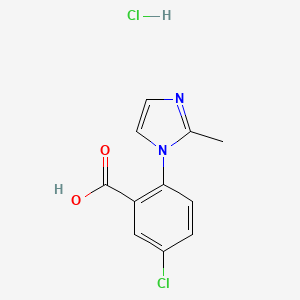
3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde: is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and a methylthio group on a benzaldehyde core. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves multiple steps:
-
Protection of Hydroxyl Group: : The hydroxyl group on the benzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group is protected during subsequent reactions.
-
Thiomethylation: : The methylthio group is introduced via nucleophilic substitution, often using methylthiolate salts (e.g., sodium methylthiolate) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methylthiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzoic acid.
Reduction: 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. The TBDMS group provides protection for the hydroxyl group, allowing selective reactions at other sites.
Biology and Medicine
While specific biological applications of this compound are less documented, derivatives of benzaldehyde are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique functional groups make it a valuable building block for designing novel compounds with specific properties.
Mécanisme D'action
The mechanism of action for reactions involving 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves the reactivity of the aldehyde, chloro, and methylthio groups. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under acidic or fluoride ion conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 3,5-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde is unique due to the combination of the TBDMS protecting group, chloro, and methylthio substituents on the benzaldehyde core. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible through other routes.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
Propriétés
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFUCCQNBVKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2763742.png)



![Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2763747.png)
![8-Chloro-1-phenylimidazo[1,5-A]pyrazine](/img/structure/B2763748.png)
![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)


